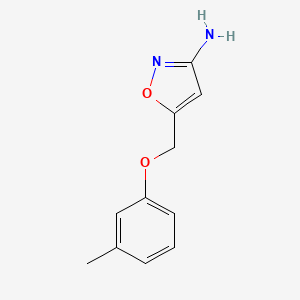
rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a fluorophenyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the fluorophenyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluorophenyl)cyclopentane-1-carboxylic acid: A similar compound without the chiral center.
2-Phenylcyclopentane-1-carboxylic acid: A compound with a phenyl group instead of a fluorophenyl group.
Cyclopentane-1-carboxylic acid: The parent compound without any aromatic substitution.
Uniqueness
The presence of the fluorophenyl group and the specific chiral centers in “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(10)12(14)15/h1,3-4,7,10-11H,2,5-6H2,(H,14,15)/t10-,11-/m1/s1 |
Clave InChI |
IZPIWAZJMDTLQA-GHMZBOCLSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F |
SMILES canónico |
C1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)


![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)





![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
